Ethyl 7-octenoate
Overview
Description
Ethyl 7-octenoate is a metabolite found in or produced by Saccharomyces cerevisiae . It is an aroma active compound and is mainly responsible for the aroma of durian juices and wines .
Molecular Structure Analysis
The molecular formula of Ethyl 7-octenoate is C10H18O2 . Its average mass is 170.249 Da and its monoisotopic mass is 170.130676 Da .Physical And Chemical Properties Analysis
Ethyl 7-octenoate has a density of 0.9±0.1 g/cm3, a boiling point of 210.5±19.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . Its enthalpy of vaporization is 44.7±3.0 kJ/mol and its flash point is 79.9±17.2 °C . The index of refraction is 1.432 .Scientific Research Applications
Synthesis in Antitumor Agents
Ethyl 7-octenoate plays a role in the synthesis of complex molecules with potential antitumor properties. For instance, its involvement in the stereoselective synthesis of a specific isomer, crucial for the development of the epoxy octenoic acid moiety present in depsipeptide cryptophycins, highlights its importance. These cryptophycins, found in cyanobacterium Nostoc sp., show potent antitumor activity, suggesting that ethyl 7-octenoate derivatives could be significant in cancer research (Chakraborty & Das, 2000).
Role in Organic Synthesis
Ethyl 7-octenoate and its derivatives are key intermediates in various organic synthesis processes. One example is their use in the preparation of ethyl (2E, 7R)-7-acetoxy-4-oxo-2-octenoate from D-Glucose, demonstrating their utility in synthesizing complex organic compounds (Yokota et al., 1983). Additionally, they play a role in annulation reactions, forming highly functionalized compounds useful in chemical research (Zhu et al., 2003).
Environmental Interactions
Understanding the environmental interactions of chemicals like ethyl 7-octenoate is crucial. Research shows that its derivatives, such as 1-(4'-ethylphenoxy)-3,7-dimethyl-6,7-epoxy-trans-2-octene, undergo degradation in biological systems, indicating their environmental fate and impact (Gill et al., 1974).
Copolymerization and Material Science
Ethyl 7-octenoate derivatives have applications in material science, particularly in the synthesis of polymers. For example, 1,7-octadiene's unique insertion mode in copolymerization with ethylene, catalyzed by constrained-geometry catalysts, results in new polymer structures (Naga & Toyota, 2004). This research is vital for developing advanced materials with specific properties.
Safety And Hazards
properties
IUPAC Name |
ethyl oct-7-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3H,1,4-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMKJZMYLQUIDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337703 | |
Record name | Ethyl 7-octenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-octenoate | |
CAS RN |
35194-38-8 | |
Record name | Ethyl 7-octenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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